![molecular formula C31H35F3N2O11 B13843631 Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound with significant potential in various scientific fields This compound is derived from Mirabegron, a β3-adrenoceptor agonist used in the treatment of overactive bladder
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting with the preparation of the thiazolyl and aminophenethyl intermediates. These intermediates are then coupled with Mirabegron through a series of condensation and acylation reactions. The final step involves the glucuronidation of the compound to enhance its solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and solvent choice. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of a high-quality compound suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: The amino and thiazolyl groups can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Applications De Recherche Scientifique
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions, including overactive bladder and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes.
Mécanisme D'action
The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves its interaction with β3-adrenoceptors, leading to the activation of adenylate cyclase and increased levels of cyclic AMP. This activation results in the relaxation of smooth muscle cells, particularly in the bladder, and improved bladder control. The compound’s glucuronide moiety enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mirabegron: The parent compound, used in the treatment of overactive bladder.
Des-[2-(2-Amino-4-thiazolyl)acetyl] Mirabegron: A simpler derivative with fewer functional groups.
2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron: Another derivative with different functional groups.
Uniqueness
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its combination of functional groups, which enhance its chemical properties and potential applications. The addition of the glucuronide moiety, in particular, improves its solubility and bioavailability, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C31H35F3N2O11 |
|---|---|
Poids moléculaire |
668.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-aminophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H35F3N2O11/c1-17(37)43-24-25(44-18(2)38)27(45-19(3)39)29(47-26(24)28(40)42-4)46-23(21-8-6-5-7-9-21)16-36(30(41)31(32,33)34)15-14-20-10-12-22(35)13-11-20/h5-13,23-27,29H,14-16,35H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1 |
Clé InChI |
WFAJGJVMZGTMAA-SKGYKWDNSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


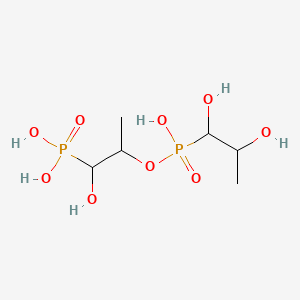
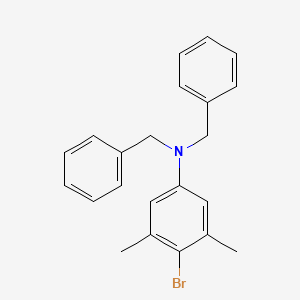
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


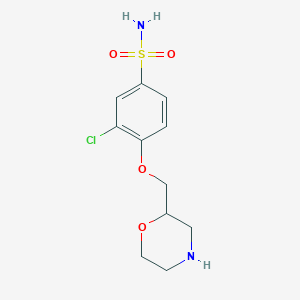
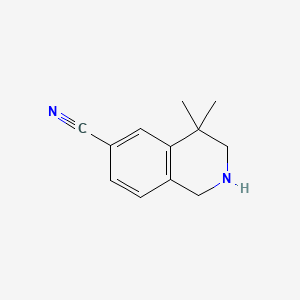
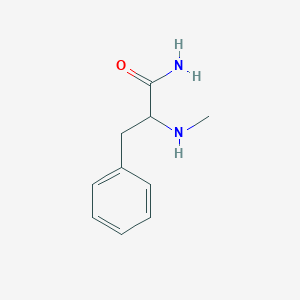

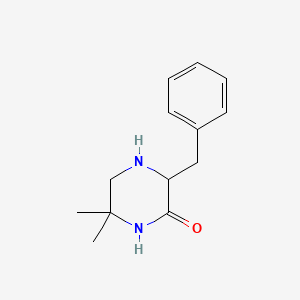
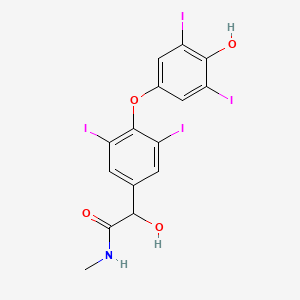

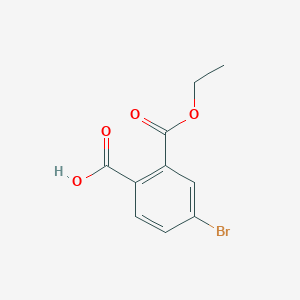
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
